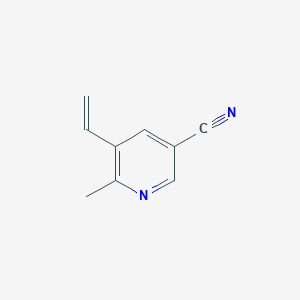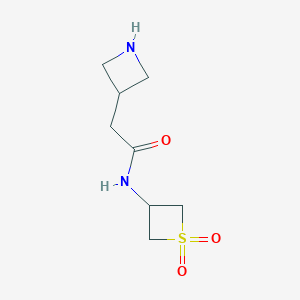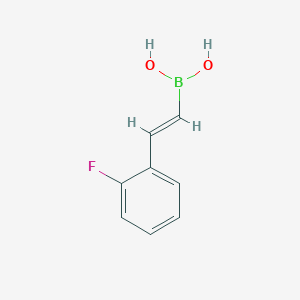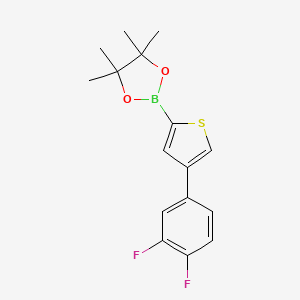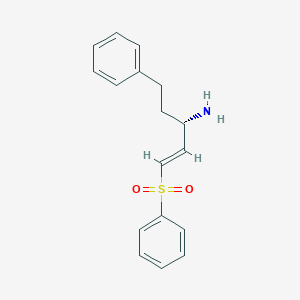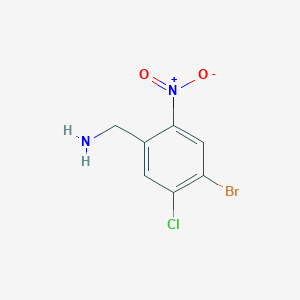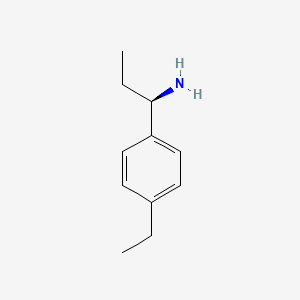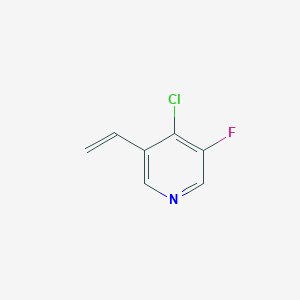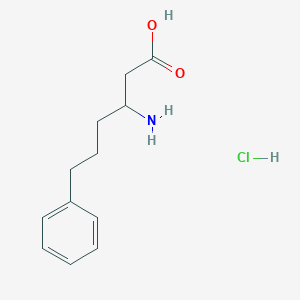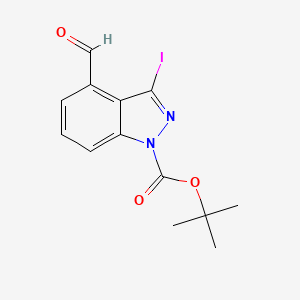![molecular formula C19H22N2O B12965707 (1S,3S,5S,6R,8S)-3-Ethyl-5-(quinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12965707.png)
(1S,3S,5S,6R,8S)-3-Ethyl-5-(quinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(1S,3S,5S,6R,8S)-3-Ethyl-5-(quinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane” is a fascinating compound with a complex structure. Let’s break it down:
Stereochemistry: The compound has five chiral centers, denoted by the stereodescriptors (1S,3S,5S,6R,8S). These indicate the absolute configuration of the asymmetric carbons.
Heterocyclic Core: It contains a bicyclic system with a quinoline ring fused to a tetrahydrofuran ring. The quinoline moiety imparts aromaticity and biological activity.
Ethyl Substituent: The ethyl group at position 3 adds further complexity.
准备方法
Synthetic Routes::
Cycloaddition Approach: One synthetic route involves a cycloaddition reaction between a quinoline derivative and an appropriate diene. The stereochemistry is carefully controlled during this step.
Ring-Closing Metathesis (RCM): Another strategy employs RCM to form the bicyclic core. RCM reactions are powerful tools for constructing complex ring systems.
Asymmetric Synthesis: Enantioselective methods are crucial to obtain the desired stereoisomer.
- Industrial-scale production typically involves a combination of the above synthetic routes, optimized for yield and efficiency.
化学反应分析
Reactivity::
Oxidation: The quinoline ring can undergo oxidation, leading to various functionalized derivatives.
Reduction: Reduction of the nitro group (if present) yields the corresponding amine.
Substitution: Substitution reactions at the quinoline nitrogen or other positions are common.
Oxidation: Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄).
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C).
Substitution: Alkyl halides, Lewis acids (e.g., AlCl₃).
- Oxidation: Quinoline-4-carboxylic acid derivatives.
- Reduction: 4-Aminoquinoline derivatives.
科学研究应用
Medicinal Chemistry: Investigate its potential as an antimalarial or antitumor agent.
Biological Studies: Explore its interactions with receptors or enzymes.
Materials Science: Assess its use in organic electronics or sensors.
作用机制
- The compound likely interacts with specific receptors or enzymes, affecting cellular processes.
- Further studies are needed to elucidate its precise mechanism.
相似化合物的比较
Unique Features: Its ethyl substituent and the fused quinoline-tetrahydrofuran ring system set it apart.
Similar Compounds: Other quinoline-based heterocycles, such as quinine and quinidine.
属性
分子式 |
C19H22N2O |
|---|---|
分子量 |
294.4 g/mol |
IUPAC 名称 |
(3S,5S,6R,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane |
InChI |
InChI=1S/C19H22N2O/c1-2-19-12-21-10-8-13(19)11-17(21)18(22-19)15-7-9-20-16-6-4-3-5-14(15)16/h3-7,9,13,17-18H,2,8,10-12H2,1H3/t13-,17+,18-,19+/m0/s1 |
InChI 键 |
IGOWXAXBICNYRL-NUDXDXSLSA-N |
手性 SMILES |
CC[C@@]12CN3CC[C@H]1C[C@@H]3[C@@H](O2)C4=CC=NC5=CC=CC=C45 |
规范 SMILES |
CCC12CN3CCC1CC3C(O2)C4=CC=NC5=CC=CC=C45 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


